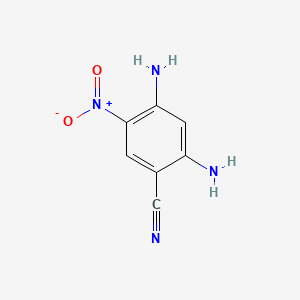

2,4-Diamino-5-nitrobenzonitrile

Descripción

2,4-Diamino-5-nitrobenzonitrile is a substituted benzonitrile derivative characterized by amino (-NH₂) groups at the 2- and 4-positions and a nitro (-NO₂) group at the 5-position on the aromatic ring. This compound is of significant interest in medicinal and materials chemistry due to its electron-deficient aromatic core, which enables diverse reactivity in nucleophilic substitution and reduction reactions. The amino groups enhance solubility in polar solvents and facilitate hydrogen bonding, while the nitro group contributes to electrophilic properties, making it a versatile intermediate for synthesizing heterocycles or functionalized aromatics .

Synthesis typically involves selective nitration and amination steps. For example, nitro-substituted precursors can be reduced to diamines using agents like SnCl₂·2H₂O under reflux conditions, as described in protocols for analogous diamine-nitrobenzene systems . However, the instability of the diamine intermediate necessitates immediate use in subsequent reactions.

Propiedades

IUPAC Name |

2,4-diamino-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOALREWZHDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-nitrobenzonitrile typically involves the nitration of 2,4-diaminobenzonitrile. One common method includes the following steps:

Nitration Reaction: 2,4-Diaminobenzonitrile is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Purification: The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,4-Diamino-5-nitrobenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diamino-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,4,5-Triaminobenzonitrile.

Substitution: Depending on the electrophile used, various substituted derivatives of 2,4-Diamino-5-nitrobenzonitrile.

Oxidation: Oxidized derivatives of the nitro group, potentially forming nitroso or nitrosonium compounds.

Aplicaciones Científicas De Investigación

2,4-Diamino-5-nitrobenzonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Diamino-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Comparación Con Compuestos Similares

Key Differences :

- Reactivity: Amino groups in 2,4-Diamino-5-nitrobenzonitrile enable nucleophilic substitution or condensation reactions, whereas fluoro analogs are more inert due to the strong C-F bond .

- Electronic Effects: The electron-donating amino groups activate the aromatic ring toward electrophilic attacks, while fluorine’s electron-withdrawing nature deactivates the ring in fluoro analogs.

Azo-Linked Nitrobenzonitrile Derivatives

Compounds like 2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile (CAS 218632-01-0) introduce an azo (-N=N-) linkage, which drastically modifies applications. This derivative is used in dye chemistry due to its chromophoric azo group, unlike 2,4-Diamino-5-nitrobenzonitrile, which is primarily a synthetic intermediate .

Nitrobenzonitriles with Varied Nitro Group Positions

The position of the nitro group significantly impacts electronic distribution. For example, 5-nitrobenzonitrile derivatives (e.g., the target compound) exhibit stronger para-directing effects compared to 4-nitrobenzonitrile analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile). This influences regioselectivity in further functionalization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.